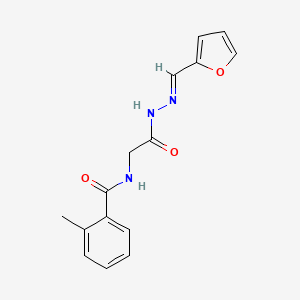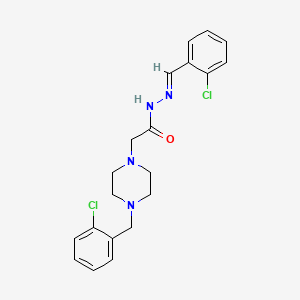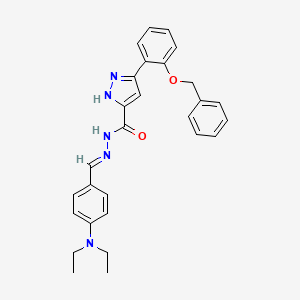![molecular formula C21H23BrN2O4S2 B12017114 4-[(5Z)-5-(5-bromo-1-hexyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B12017114.png)
4-[(5Z)-5-(5-bromo-1-hexyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 4-[(5Z)-5-(5-bromo-1-hexyl-2-oxo-1,2-dihydro-3H-indol-3-ylidène)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoïque est un composé organique complexe avec une structure unique qui comprend des parties indole, thiazolidine et acide butanoïque. Ce composé est d’intérêt dans divers domaines de la recherche scientifique en raison de ses activités biologiques et applications potentielles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’acide 4-[(5Z)-5-(5-bromo-1-hexyl-2-oxo-1,2-dihydro-3H-indol-3-ylidène)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoïque implique généralement plusieurs étapes, à partir de précurseurs facilement disponibles. Les étapes clés incluent :
Formation de la partie indole : Cela peut être réalisé par synthèse d’indole de Fischer, où la phénylhydrazine réagit avec une cétone ou un aldéhyde en conditions acides.
Bromation : Le dérivé d’indole est ensuite bromé en utilisant du brome ou de la N-bromosuccinimide (NBS) pour introduire le groupe bromo.
Formation du cycle thiazolidine : L’indole bromé est réagi avec un thioamide et un acide α-halo pour former le cycle thiazolidine.
Attachement de l’acide butanoïque : Enfin, la partie acide butanoïque est introduite par estérification suivie d’hydrolyse.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l’optimisation des voies de synthèse ci-dessus pour assurer un rendement et une pureté élevés. Cela peut inclure l’utilisation de réacteurs automatisés, de systèmes à flux continu et de techniques de purification avancées telles que la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
L’acide 4-[(5Z)-5-(5-bromo-1-hexyl-2-oxo-1,2-dihydro-3H-indol-3-ylidène)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoïque peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents comme le permanganate de potassium ou le peroxyde d’hydrogène.
Réduction : La réduction peut être réalisée en utilisant des réactifs tels que l’hydrure de lithium aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4).
Substitution : Le groupe bromo peut être substitué par d’autres nucléophiles tels que des amines ou des thiols.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide ou basique.
Réduction : Hydrure de lithium aluminium dans l’éther anhydre.
Substitution : Nucléophiles comme les amines en présence d’une base telle que la triéthylamine.
Principaux produits
Oxydation : Acides carboxyliques ou cétones.
Réduction : Alcools ou amines.
Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.
Applications de la recherche scientifique
L’acide 4-[(5Z)-5-(5-bromo-1-hexyl-2-oxo-1,2-dihydro-3H-indol-3-ylidène)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoïque a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, y compris les propriétés antimicrobiennes et anticancéreuses.
Médecine : Enquêté pour ses effets thérapeutiques potentiels dans diverses maladies.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Applications De Recherche Scientifique
4-[(5Z)-5-(5-bromo-1-hexyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
Le mécanisme d’action de l’acide 4-[(5Z)-5-(5-bromo-1-hexyl-2-oxo-1,2-dihydro-3H-indol-3-ylidène)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoïque implique son interaction avec des cibles et des voies moléculaires spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les cibles et les voies moléculaires exactes peuvent varier en fonction de l’application et du contexte spécifiques.
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide 4-[(5Z)-5-(1-benzyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidène)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoïque
- Acide 11-[(5Z)-5-(5-bromo-1-hexyl-2-oxo-1,2-dihydro-3H-indol-3-ylidène)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undécanoïque
Unicité
L’acide 4-[(5Z)-5-(5-bromo-1-hexyl-2-oxo-1,2-dihydro-3H-indol-3-ylidène)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoïque est unique en raison de sa combinaison spécifique de groupes fonctionnels et de caractéristiques structurales. Cette unicité contribue à sa réactivité chimique distincte et à ses activités biologiques potentielles, le distinguant des composés similaires.
Propriétés
Formule moléculaire |
C21H23BrN2O4S2 |
|---|---|
Poids moléculaire |
511.5 g/mol |
Nom IUPAC |
4-[(5Z)-5-(5-bromo-1-hexyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |
InChI |
InChI=1S/C21H23BrN2O4S2/c1-2-3-4-5-10-23-15-9-8-13(22)12-14(15)17(19(23)27)18-20(28)24(21(29)30-18)11-6-7-16(25)26/h8-9,12H,2-7,10-11H2,1H3,(H,25,26)/b18-17- |
Clé InChI |
PEMKBWSGRKJJBV-ZCXUNETKSA-N |
SMILES isomérique |
CCCCCCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)CCCC(=O)O)/C1=O |
SMILES canonique |
CCCCCCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)CCCC(=O)O)C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide](/img/structure/B12017066.png)
![2-[(5Z)-5-(2H-Chromen-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL]ethanesulfonic acid](/img/structure/B12017071.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B12017082.png)
![N-(3-chloro-2-methylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12017085.png)
![N-(4-ethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12017086.png)
![1-(1-(4-Chlorobenzoyl)-7-methoxypyrrolo[1,2-a]quinolin-3-yl)ethanone](/img/structure/B12017091.png)


![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B12017118.png)
